molecular formula C8H4Cl4O B2366079 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone CAS No. 78710-01-7

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone

Cat. No.: B2366079
CAS No.: 78710-01-7
M. Wt: 257.92
InChI Key: AQQDUAHWJYDXIZ-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone is an organic compound with the molecular formula C8H6Cl4O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone typically involves the chlorination of 2,6-dichloroacetophenone. The reaction is carried out in the presence of chlorine gas and a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound involves the continuous chlorination process, where 2,6-dichloroacetophenone is fed into a reactor along with chlorine gas. The reaction mixture is then subjected to distillation to separate the product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Products include various substituted ethanones depending on the nucleophile used.

    Reduction: The major product is 2,2-dichloro-1-(2,6-dichlorophenyl)ethanol.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone involves its interaction with specific molecular targets, leading to various chemical transformations. The compound’s chlorinated structure allows it to participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloroacetophenone: A precursor in the synthesis of 2,2-Dichloro-1-(2,6-dichlorophenyl)-1-ethanone.

    2,2-Dichloro-1-(4-chlorophenyl)-1-ethanone: A similar compound with a different substitution pattern on the phenyl ring.

    2,2-Dichloro-1-(2,4-dichlorophenyl)-1-ethanone: Another chlorinated derivative with different positions of chlorine atoms.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

2,2-dichloro-1-(2,6-dichlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl4O/c9-4-2-1-3-5(10)6(4)7(13)8(11)12/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQDUAHWJYDXIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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